5-chloro-4-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one
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Overview
Description
5-chloro-4-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one: is a complex heterocyclic compound with a diverse range of biological activities. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the Fischer indole synthesis, which combines a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This reaction yields the tricyclic indole structure, which can then be further modified to obtain our target compound .
Industrial Production:: While specific industrial production methods may vary, researchers have explored scalable routes to synthesize this compound. Optimization of reaction conditions, purification, and yield are critical for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield reduced forms of the compound.
Substitution: Substitution reactions at different positions on the indole and pyridazinone rings are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents present. Detailed studies are needed to identify the major products.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its diverse biological activities.
Organic Synthesis: It serves as a building block for creating more complex molecules.
Neuroprotective Properties: Investigations suggest neuroprotective effects.
Anti-Inflammatory Activity: Potential anti-inflammatory properties .
Pharmaceuticals: Possible applications in drug discovery.
Agrochemicals: Investigated for agricultural use.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of our compound.
Properties
Molecular Formula |
C24H24ClN5O4S |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
5-chloro-4-[4-(1-methylsulfonyl-2,3-dihydroindole-5-carbonyl)piperazin-1-yl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H24ClN5O4S/c1-35(33,34)29-10-9-17-15-18(7-8-21(17)29)23(31)28-13-11-27(12-14-28)22-20(25)16-26-30(24(22)32)19-5-3-2-4-6-19/h2-8,15-16H,9-14H2,1H3 |
InChI Key |
ZGPSHTUHGZSBRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=C(C=NN(C4=O)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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